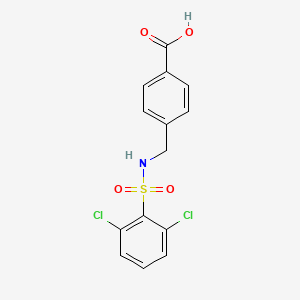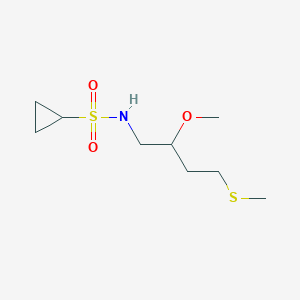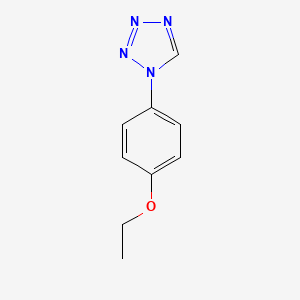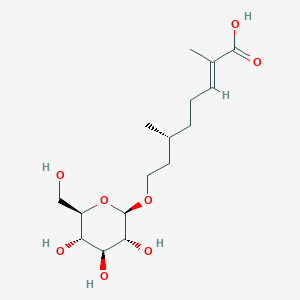
4-(((2,6-Dichlorophenyl)sulfonamido)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(((2,6-Dichlorophenyl)sulfonamido)methyl)benzoic acid” is a chemical compound with the CAS Number: 613658-26-7 . It has a molecular weight of 346.19 and is known for its versatility in scientific research. It is used in various applications, ranging from drug development to material synthesis.
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9Cl2NO4S/c14-10-2-1-3-11 (15)12 (10)21 (19,20)16-9-6-4-8 (5-7-9)13 (17)18/h1-7,16H, (H,17,18) . This indicates that the compound contains 13 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .
Physical And Chemical Properties Analysis
This compound is a solid . The physical and chemical properties of a compound can greatly influence its reactivity, stability, and utility in various applications.
Aplicaciones Científicas De Investigación
Molecular Interactions in Crystals and Solutions
- Study Findings : Research on sulfonamides, including variants similar to 4-(((2,6-Dichlorophenyl)sulfonamido)methyl)benzoic acid, focuses on understanding molecular interactions in crystals and solutions. This includes examining sublimation, solubility, solvation, and distribution processes, which are fundamental for understanding the physicochemical behavior of such compounds (Perlovich et al., 2008).
Role in Inducing Plant Stress Tolerance
- Study Findings : Benzoic acid derivatives, a category that includes 4-(((2,6-Dichlorophenyl)sulfonamido)methyl)benzoic acid, have been studied for their role in inducing multiple stress tolerance in plants. These compounds are effective in enhancing tolerance to various environmental stresses such as heat, drought, and chilling (Senaratna et al., 2004).
Bio-Potent Sulfonamides
- Study Findings : Synthesis and characterization of 4-(substituted phenylsulfonamido)benzoic acids, closely related to 4-(((2,6-Dichlorophenyl)sulfonamido)methyl)benzoic acid, have been conducted. These compounds show potential in antimicrobial activities, indicating their relevance in medical and biological research (Dineshkumar & Thirunarayanan, 2019).
Environmental Impact of Benzophenone Derivatives
- Study Findings : Benzophenone derivatives, similar in structure to 4-(((2,6-Dichlorophenyl)sulfonamido)methyl)benzoic acid, have been studied for their transformation mechanisms in environmental contexts, such as water treatment systems. Understanding these mechanisms is crucial for assessing the environmental impact of these compounds (Xiao et al., 2013).
Catalytic Functionalization of Benzoic Acid Derivatives
- Study Findings : Benzoic acid derivatives, including those related to 4-(((2,6-Dichlorophenyl)sulfonamido)methyl)benzoic acid, have been explored for their potential in catalytic functionalization. Such studies are relevant for advancing synthetic methodologies in organic chemistry (Li et al., 2016).
Synthesis and Antiviral Activity
- Study Findings : The synthesis of sulfonamide derivatives from benzoic acid has been investigated for potential antiviral activities, suggesting the pharmaceutical relevance of these compounds (Chen et al., 2010).
Eco-Friendly Synthesis Methods
- Study Findings : Research into eco-friendly synthesis methods for sulfonamide and sulfonate carboxylic acid derivatives, akin to 4-(((2,6-Dichlorophenyl)sulfonamido)methyl)benzoic acid, highlights the importance of sustainable chemistry practices (Almarhoon et al., 2019).
Carbonic Anhydrase Inhibitors
- Study Findings : Benzamide-4-sulfonamides, related to the chemical , have been studied as effective inhibitors of human carbonic anhydrase, an enzyme of significant interest in medical research (Abdoli et al., 2018).
Propiedades
IUPAC Name |
4-[[(2,6-dichlorophenyl)sulfonylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-11-2-1-3-12(16)13(11)22(20,21)17-8-9-4-6-10(7-5-9)14(18)19/h1-7,17H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTMMSYXKKHOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((2,6-Dichlorophenyl)sulfonamido)methyl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyrazine](/img/structure/B2959774.png)
![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2959775.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide](/img/structure/B2959778.png)
![3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2959779.png)
![1-(2,3-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2959781.png)


![3,9-dimethyl-1-[(2-methylphenyl)methyl]-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2959785.png)
![9-(3-hydroxyphenyl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2959787.png)


